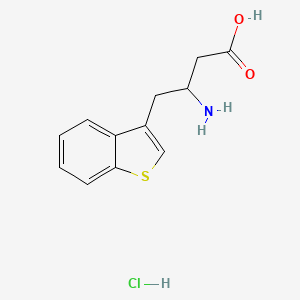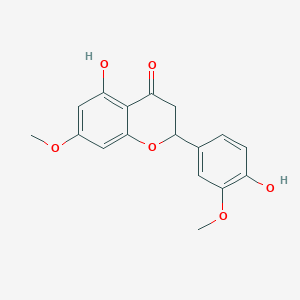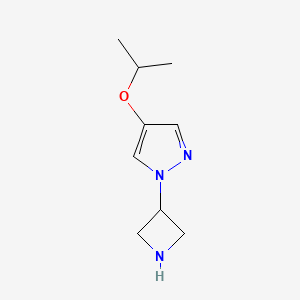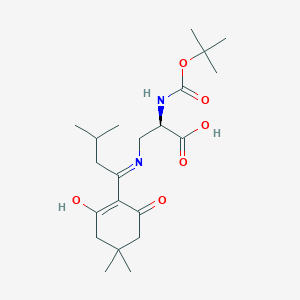
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorosulfonyl group and a trifluoromethoxy group attached to a benzoate moiety, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate typically involves the introduction of the chlorosulfonyl and trifluoromethoxy groups onto a benzoate backbone. One common method involves the reaction of Methyl 4-hydroxy-2-(trifluoromethoxy)benzoate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Major Products
Substitution: Various sulfonamide or sulfonate esters.
Reduction: Sulfonamide derivatives.
Oxidation: Sulfonic acid derivatives.
Applications De Recherche Scientifique
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate involves its reactivity with nucleophiles, leading to the formation of various derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(trifluoromethoxy)benzoate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of chlorosulfonyl, leading to different reactivity patterns.
Uniqueness
Methyl 4-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is unique due to the presence of both chlorosulfonyl and trifluoromethoxy groups, which confer distinct reactivity and functionalization potential, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H6ClF3O5S |
|---|---|
Poids moléculaire |
318.65 g/mol |
Nom IUPAC |
methyl 4-chlorosulfonyl-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-3-2-5(19(10,15)16)4-7(6)18-9(11,12)13/h2-4H,1H3 |
Clé InChI |
IKEVURCCPQHHLG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)

![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)
![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)





![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
